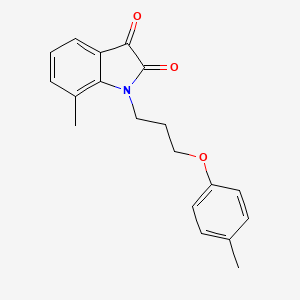
3-(4-Fluoro-phenylamino)-propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-phenylamino)-propionitrile is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an amino group and a propionitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-phenylamino)-propionitrile typically involves the reaction of 4-fluoroaniline with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of 4-fluoroaniline attacks the β-carbon of acrylonitrile, followed by proton transfer and elimination of water to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoro-phenylamino)-propionitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amino derivatives.
Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.
Applications De Recherche Scientifique
3-(4-Fluoro-phenylamino)-propionitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(4-Fluoro-phenylamino)-propionitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of 3-(4-Fluoro-phenylamino)-propionitrile.
4-Fluorobenzonitrile: Shares the fluorine-substituted phenyl ring but lacks the amino group.
3-(4-Chloro-phenylamino)-propionitrile: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the propionitrile moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the propionitrile group provides a reactive site for further chemical modifications.
Propriétés
IUPAC Name |
3-(4-fluoroanilino)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHLACQYYVISRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2903154.png)

![[4-(4-Phenylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2903158.png)
![N-(3-chlorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2903159.png)

![6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B2903161.png)

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2903165.png)

![4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2903171.png)


![4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-6-cyclopropylpyrimidine](/img/structure/B2903174.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2903176.png)
